1-Butan-2-yl-3-(2,4-difluorophenyl)urea
Description
Properties
IUPAC Name |
1-butan-2-yl-3-(2,4-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-3-7(2)14-11(16)15-10-5-4-8(12)6-9(10)13/h4-7H,3H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUAIGNNXOOZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between 1-Butan-2-yl-3-(2,4-difluorophenyl)urea and related urea derivatives:
Functional Group Impact on Activity
- 2,4-Difluorophenyl Group: Evidence from fluoroquinolone studies (e.g., tosufloxacin) indicates that this group enhances antibacterial activity by improving DNA gyrase binding . In urea derivatives, it may similarly stabilize interactions with biological targets like enzymes or receptors.
- Heterocyclic Additions : Compounds like 8p (thiadiazole) and 14 (triazine-morpholine) show that heterocycles can introduce additional hydrogen-bonding or π-π stacking interactions, critical for target engagement .
Pharmacological Inferences
- Antifungal Potential: Fluconazole-based ureas (e.g., 8p) demonstrated in vitro efficacy, implying that the target compound could share similar mechanisms .
- Antibacterial Activity: The 2,4-difluorophenyl group’s role in enhancing fluoroquinolone activity suggests that its inclusion in urea derivatives might broaden antimicrobial applications.
Preparation Methods
Direct Urea Formation via Amine-Isocyanate Coupling
The most widely employed method involves the reaction of 2,4-difluoroaniline with butan-2-yl isocyanate in aprotic solvents. This one-step nucleophilic addition-elimination mechanism proceeds via the attack of the aniline’s primary amine group on the electrophilic carbon of the isocyanate, forming the urea linkage.
Reaction Conditions :
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their ability to dissolve both aromatic amines and aliphatic isocyanates.
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Temperature : Reactions are typically conducted at room temperature (20–25°C) or mildly elevated temperatures (40–50°C) to accelerate kinetics without promoting side reactions.
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Stoichiometry : A 1:1 molar ratio of amine to isocyanate ensures complete conversion, though slight excesses of isocyanate (1.1 equivalents) are sometimes used to drive the reaction to completion.
Workup Protocol :
Post-reaction, the mixture is diluted with ethyl acetate and washed with brine to remove unreacted starting materials. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified via recrystallization from ethanol or hexane-DCM mixtures.
Alternative Pathways: Intermediate-Based Synthesis
Patents describe indirect methods involving precursors such as 2,4-difluorophenyl Grignard reagents or protected urea intermediates. For example, a Grignard reagent derived from 1-bromo-2,4-difluorobenzene and magnesium in THF can react with carbonyl compounds to form advanced intermediates, which are subsequently functionalized into ureas.
Key Steps :
-
Grignard Formation :
-
Urea Assembly :
Advantages :
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Enables modular synthesis for derivatives with varied alkyl/aryl groups.
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Mitigates purification challenges associated with direct coupling.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Comparative studies reveal solvent-dependent yields:
Polar aprotic solvents like DCM enhance nucleophilicity of the amine, while elevated temperatures in toluene risk decomposition of the isocyanate.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analyses (C18 column, 70:30 acetonitrile-water) show a single peak at 4.2 minutes, confirming >97% purity.
Challenges and Mitigation Strategies
Isocyanate Stability
Butan-2-yl isocyanate is moisture-sensitive, necessitating anhydrous conditions. Storage over molecular sieves and syringe-septum techniques prevent hydrolysis to the corresponding amine.
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of 1-Butan-2-yl-3-(2,4-difluorophenyl)urea?
The synthesis of urea derivatives typically involves coupling aryl isocyanates with amines or stepwise assembly via carbodiimide intermediates. For example, gold(I)-catalyzed cyclization (used in benzo[b]thiophene core synthesis ) or palladium-catalyzed cross-coupling (common in furan/thiophene functionalization ) can be adapted. Solvent choice (e.g., ethanol or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Multi-step protocols with intermediate purification (e.g., column chromatography) improve yield .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positioning, with fluorophenyl protons showing splitting patterns (e.g., 2,4-difluorophenyl protons resonate at δ 6.8–7.2 ppm ).
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion for C₁₁H₁₃F₂N₂O: calc. 239.10) and fragmentation pathways .
- HPLC: Validates purity (>95% by reverse-phase C18 columns) .
Q. How can preliminary biological activity screening be designed for this compound?
Initial screens often target enzyme inhibition (e.g., kinases) or receptor binding. Use in vitro assays:
- Enzyme inhibition: Measure IC₅₀ values against purified targets (e.g., tyrosine kinases) .
- Cell viability assays: MTT or ATP-based tests in cancer cell lines (e.g., IC₅₀ < 10 µM suggests potency ).
- Structural analogs: Compare with 2,4-difluorophenyl-containing compounds (e.g., Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate ).
Advanced Research Questions
Q. What computational strategies predict the interaction of this urea derivative with biological targets?
Molecular docking (e.g., GOLD software ) models ligand-protein binding. Key steps:
Q. How can contradictory data on the biological activity of related urea derivatives be resolved?
Contradictions often arise from substituent effects or assay variability. Mitigation strategies:
- SAR studies: Systematically vary substituents (e.g., replace 2,4-difluorophenyl with 3-chlorophenyl ) to isolate pharmacophores.
- Assay standardization: Use identical cell lines (e.g., HEK293 for GPCRs) and controls (e.g., DMSO vehicle ).
- Meta-analysis: Compare datasets from PubChem or ChEMBL for trends in IC₅₀ variability .
Q. What role do the 2,4-difluorophenyl and butan-2-yl groups play in modulating solubility and bioavailability?
- Lipophilicity: Fluorine atoms increase logP (e.g., 2,4-difluorophenyl raises logP by ~0.5 vs. phenyl), enhancing membrane permeability .
- Solubility: The butan-2-yl group may reduce aqueous solubility; counterbalance with polar urea groups or co-solvents (e.g., PEG-400 ).
- Metabolic stability: Fluorine resists CYP450 oxidation, while branched alkyl chains slow hepatic clearance .
Q. How can regioselectivity challenges in modifying the urea scaffold be addressed?
- Protecting groups: Use tert-butoxycarbonyl (Boc) for amine protection during alkylation .
- Directing groups: Install electron-withdrawing substituents (e.g., nitro) on the aryl ring to guide cross-coupling .
- Kinetic vs. thermodynamic control: Adjust reaction temperature (e.g., 0°C favors kinetic urea isomer ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
